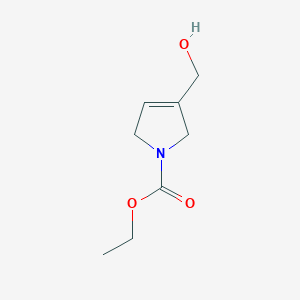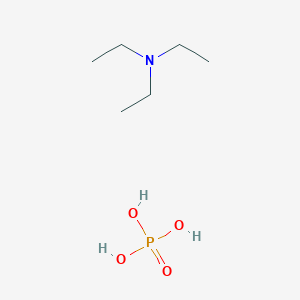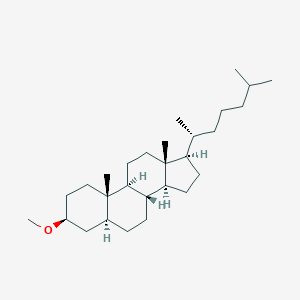
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate, also known as HMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HMDP is a versatile molecule that can be synthesized using different methods and has unique properties that make it an attractive candidate for several applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of oxidative stress. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, its versatility, and its potential applications in various fields. However, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate also has some limitations, including its stability and solubility, which can affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate. One potential direction is the development of novel Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate derivatives with improved efficacy and stability. Another potential direction is the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in animal models and clinical trials may provide further insight into its potential applications in medicine. Finally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in agriculture and material science may lead to the development of novel and sustainable solutions for these fields.
Métodos De Síntesis
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate can be synthesized using various methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Hantzsch reaction. The Paal-Knorr reaction involves the condensation of an amino acid with a 1,4-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde, a urea, and a 1,3-dicarbonyl compound in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired outcome and the available resources.
Aplicaciones Científicas De Investigación
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied extensively for its potential applications in various fields. In medicine, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have antifungal and insecticidal properties and has been studied as a potential alternative to traditional pesticides. In material science, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Propiedades
Número CAS |
128259-48-3 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h3,10H,2,4-6H2,1H3 |
Clave InChI |
HFMUOKAVEDFMJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C(C1)CO |
SMILES canónico |
CCOC(=O)N1CC=C(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)






